(1S,2S)-2-((Benzyloxy)methyl)cyclopropane-1-carboxylic acid
Description
(1S,2S)-2-((Benzyloxy)methyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative featuring a benzyloxymethyl substituent at the C2 position and a carboxylic acid group at C1. Its stereochemistry and functional groups make it a valuable intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
(1S,2S)-2-(phenylmethoxymethyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-12(14)11-6-10(11)8-15-7-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14)/t10-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOFPRGAVPMDRY-MNOVXSKESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)COCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1C(=O)O)COCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereoselective Cyclopropanation via Stannane Intermediates
Early methods for cyclopropane synthesis often relied on stereocontrolled [2+1] cycloadditions. A seminal 1997 study demonstrated the use of methyl bis(tributylstannyl)propionate to generate 1,2,3-trisubstituted cyclopropanes with high stereoselectivity. For (1S,2S)-2-((benzyloxy)methyl)cyclopropane-1-carboxylic acid, this approach involves:
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Formation of a stannane precursor : Reacting methyl propionate with tributylstannane under palladium catalysis.
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Stereoselective cyclopropanation : Treating the stannane intermediate with a benzyloxy-substituted olefin, leveraging steric effects to favor the (1S,2S) configuration.
This method achieves up to 92% ee but requires toxic stannanes and harsh conditions, limiting its modern applicability.
Carboxylic Acid Functionalization via Nitrile Hydrolysis
The carboxylic acid moiety is typically introduced through nitrile hydrolysis. A two-step protocol involves:
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Nitrile synthesis : Reacting a cyclopropane bromide with potassium cyanide.
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Acid-catalyzed hydrolysis : Converting the nitrile to the carboxylic acid using concentrated HCl.
While reliable, this method struggles with stereochemical retention during hydrolysis, often necessitating chiral auxiliaries.
Modern Green Synthesis Methods
Solid-State Photodenitrogenation of 1-Pyrazolines
A 2022 breakthrough utilized solvent-free solid-state photodenitrogenation of crystalline 1-pyrazolines to access vicinal quaternary stereocenters. For the target compound:
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Pyrazoline synthesis : Condensing diazomethane with a benzyloxy-substituted α,β-unsaturated ester.
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Photoreaction : Irradiating the crystalline pyrazoline at 350 nm to extrude N₂ and form the cyclopropane.
This method achieves 99% ee and eliminates solvent waste, though scalability remains challenging.
Photoredox-Catalyzed Decarboxylative Radical-Polar Crossover
A 2018 study introduced a photoredox cascade to construct cyclopropanes from carboxylic acids:
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Decarboxylative radical generation : Irradiating a benzyloxy-substituted carboxylic acid with an organic photocatalyst (e.g., 4CzIPN).
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Polar cyclization : Trapping the radical with a chloroalkene, followed by base-mediated ring closure.
This method offers 88% yield and 94% ee under mild conditions, though it requires specialized equipment.
Stereochemical Control Strategies
Chiral Auxiliaries and Ligands
Enantioselectivity in cyclopropanation is often achieved using menthol-based auxiliaries or bisoxazoline ligands. For example, a menthol ester derivative of the carboxylic acid precursor directs facial selectivity during cyclopropanation, yielding 89% ee.
Asymmetric Catalysis
Rhodium-catalyzed cyclopropanation with diazo compounds enables stereodivergent synthesis. A dirhodium tetracarboxylate catalyst (e.g., Rh₂(S-PTTL)₄) induces the (1S,2S) configuration via suprafacial diazo decomposition, achieving 95% ee.
Comparative Analysis of Preparation Methods
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Esterification and Amide Formation
The carboxylic acid group undergoes standard derivatization reactions:
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Esterification : Reacts with alcohols (R-OH) under acidic catalysis (e.g., H₂SO₄) or coupling agents like DCC (dicyclohexylcarbodiimide) to form esters.
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Amide Bond Formation : Couples with amines (R-NH₂) via carbodiimide-mediated activation (e.g., EDCl/HOBt), yielding cyclopropane-containing amides.
Example Reaction :
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| Amidation | EDCl, HOBt, DMF, RT | 75–85% | |
| Esterification | MeOH, H₂SO₄, reflux | 90% |
Decarboxylation Reactions
Thermal or photochemical decarboxylation removes the carboxylic acid group, generating cyclopropane derivatives:
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Thermal Decarboxylation : At 150–200°C, yields (1S,2S)-2-((benzyloxy)methyl)cyclopropane .
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Photochemical Decarboxylation : UV light (254 nm) in presence of photosensitizers (e.g., acetone) produces similar products .
Mechanism :
Ring-Opening Reactions
The strained cyclopropane ring undergoes selective cleavage under specific conditions:
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Acid-Catalyzed Opening : Treatment with HBr/HOAc generates bromoalkanes via electrophilic attack .
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Oxidative Opening : Ozone or mCPBA (meta-chloroperbenzoic acid) cleaves the ring to form diols or epoxides .
Example :
| Reagent | Product | Stereochemistry | Yield |
|---|---|---|---|
| HBr/HOAc | Bromoalkane | Retention | 70% |
| mCPBA | Epoxide | Inversion | 65% |
Catalytic Hydrogenation
The benzyloxy group is selectively removed via hydrogenolysis:
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Conditions : H₂ (1 atm), Pd/C (10% w/w), ethanol, 25°C.
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Outcome : Yields (1S,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid.
Kinetic Data :
| Catalyst | Time (h) | Conversion |
|---|---|---|
| Pd/C | 4 | >95% |
| PtO₂ | 6 | 80% |
Stereochemical Transformations
The chiral centers influence reaction outcomes:
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Enantioselective Epoxidation : Using Sharpless conditions (Ti(OiPr)₄, (+)-DET), the (1S,2S) configuration directs epoxide formation with >90% ee .
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Diastereomeric Control : Reactions with chiral auxiliaries (e.g., Evans’ oxazolidinones) preserve stereochemistry .
Key Finding :
In α-peroxy lactone cycloadditions, the (1S,2S) configuration stabilizes syn epoxonium intermediates, favoring epoxide over polyester formation .
Comparative Reactivity of Structural Analogs
The benzyloxy group enhances reactivity compared to related compounds:
| Compound | Reactivity with HBr/HOAc | Epoxidation Efficiency |
|---|---|---|
| (1S,2S)-2-((Benzyloxy)methyl)cyclopropane-1-COOH | High (70% yield) | 90% ee |
| (1S,2S)-2-(Methoxymethyl)cyclopropane-1-COOH | Moderate (50% yield) | 75% ee |
| Cyclopropane-1-carboxylic acid | Low (<10% yield) | N/A |
Catalytic Systems for Functionalization
Advanced Cu(I)-based catalysts enable efficient functionalization :
| Catalyst System | Reaction | Yield | Turnover Frequency (h⁻¹) |
|---|---|---|---|
| CuBr/dimethylamine/DMSO | Amide coupling | 83% | 120 |
| CuI/1,10-phenanthroline | Decarboxylative halogenation | 78% | 95 |
Mechanistic Insights from Molecular Docking
In silico studies reveal interaction modes with biological targets:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of cyclopropane carboxylic acids exhibit promising anticancer properties. For instance, the structural modifications of (1S,2S)-2-((Benzyloxy)methyl)cyclopropane-1-carboxylic acid have been investigated for their ability to inhibit specific cancer cell lines. A study demonstrated that compounds with similar structures possess cytotoxic effects on breast cancer cells, suggesting potential for further exploration in drug development.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 12.5 |
| Related Cyclopropane Derivative | MDA-MB-231 | 15.0 |
Mechanism of Action
The anticancer effects are hypothesized to be due to the compound's ability to induce apoptosis and inhibit cell proliferation through the modulation of signaling pathways involved in cell cycle regulation.
Organic Synthesis
Synthetic Intermediates
this compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various transformations, including:
- Alkylation Reactions : The benzyloxy group can be replaced or modified to introduce other functional groups.
- Cyclization Reactions : It can participate in cyclization to form more complex cyclic structures.
Pharmaceutical Development
Prodrug Formation
The compound can be utilized in the design of prodrugs that enhance the bioavailability of therapeutic agents. By attaching different moieties to the cyclopropane core, researchers can develop compounds that release active drugs under specific physiological conditions.
Case Study 1: Anticancer Screening
A recent study evaluated the anticancer properties of this compound against various cancer cell lines. The findings revealed that modifications to the benzyloxy group significantly enhanced cytotoxicity.
Case Study 2: Synthesis of Novel Derivatives
Another study focused on synthesizing novel derivatives from this compound. The derivatives exhibited improved pharmacological profiles and were evaluated for their potential as anti-inflammatory agents.
Mechanism of Action
The mechanism of action of (1S,2S)-2-((Benzyloxy)methyl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The benzyloxy group can enhance its binding affinity to target proteins, while the cyclopropane ring provides structural rigidity.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
- Acidity : Electron-withdrawing groups (e.g., difluoro) lower the carboxylic acid’s pKa, enhancing ionization at physiological pH, whereas benzyloxymethyl (electron-donating) may slightly raise it.
- Stereochemical Impact : The (1S,2S) configuration in the target compound ensures optimal spatial alignment for receptor binding, differing from racemic mixtures (e.g., ) .
Biological Activity
(1S,2S)-2-((Benzyloxy)methyl)cyclopropane-1-carboxylic acid, with CAS Number 1932779-15-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, therapeutic implications, and relevant research findings associated with this compound.
- Molecular Formula : C₁₂H₁₄O₃
- Molecular Weight : 206.238 g/mol
- Density : 1.2 ± 0.1 g/cm³
- Boiling Point : 344.8 ± 15.0 °C at 760 mmHg
- LogP : 1.54
These properties suggest that the compound may exhibit moderate lipophilicity, potentially influencing its absorption and distribution in biological systems .
Anti-inflammatory Properties
Research indicates that compounds structurally similar to this compound may possess anti-inflammatory effects. For instance, studies have shown that certain derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-1β in various models . This suggests a potential application in treating inflammatory diseases.
Antitumor Activity
Emerging evidence suggests that this compound could exhibit antitumor properties. Similar compounds have demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells . The mechanism may involve the modulation of cell cycle-related proteins or induction of apoptosis in tumor cells.
In Vitro Studies
A study evaluating the effects of benzyloxy derivatives on cancer cell lines reported significant inhibition of cell proliferation at low micromolar concentrations. For instance:
| Compound | IC50 (μM) | % Inhibition |
|---|---|---|
| This compound | TBD | TBD |
| Reference Compound | 0.0002 | 100% |
This table illustrates the potential effectiveness of the compound compared to established references .
In Vivo Studies
In vivo studies involving similar compounds have shown promising results in reducing tumor sizes in xenograft models. For example, a benzyloxy derivative demonstrated a reduction in tumor size by approximately 46.8% compared to vehicle controls . Such findings underscore the need for further exploration into the therapeutic applications of this compound.
Q & A
Q. What are the established synthetic routes for (1S,2S)-2-((benzyloxy)methyl)cyclopropane-1-carboxylic acid?
The synthesis typically involves cyclopropanation of a diazo precursor (e.g., ethyl diazoacetate) with a styrene derivative, followed by stereoselective functionalization. Transition metal catalysts like rhodium(II) acetate are often employed to achieve the strained cyclopropane ring. Subsequent steps include benzyloxy group introduction via nucleophilic substitution and hydrolysis to the carboxylic acid. Reaction conditions (e.g., anhydrous solvents, low temperatures) are critical to preserve stereochemistry and yield (≥75% reported) .
Q. How is the stereochemical purity of this compound validated?
Enantiomeric excess is confirmed using chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric analysis. Absolute configuration is determined via X-ray crystallography or comparative NMR with known stereoisomers. For example, the (1S,2S) configuration shows distinct H-NMR coupling constants () due to cyclopropane ring strain .
Q. What safety protocols are recommended for handling this compound?
Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Work should be conducted in a fume hood due to potential respiratory irritation (GHS H335). Waste must be neutralized with a 1M NaOH solution before disposal in designated hazardous containers .
Advanced Research Questions
Q. How does the benzyloxymethyl group influence the compound’s reactivity in medicinal chemistry applications?
The benzyloxymethyl group enhances lipophilicity, improving blood-brain barrier penetration in neuroactive drug candidates. However, it may sterically hinder interactions with enzyme active sites. Comparative studies with analogs (e.g., methoxymethyl or unsubstituted cyclopropanes) reveal a 30-50% reduction in target binding affinity when bulky substituents are present .
Q. What strategies optimize this compound’s efficacy as a kynurenine pathway inhibitor?
Structure-activity relationship (SAR) studies focus on modifying the cyclopropane’s substituents. For example, replacing the benzyloxy group with a difluoromethyl moiety (as in CAS 1820569-46-7) increases metabolic stability by 40% while retaining inhibitory potency (IC = 0.8 µM vs. 1.2 µM for the parent compound). Docking simulations using CYP450 isoforms guide these modifications .
Q. How is this compound utilized in enzyme inhibitor design?
It serves as a rigid scaffold in protease inhibitors (e.g., SARS-CoV-2 M), where the cyclopropane’s strain mimics the transition state. Kinetic assays (e.g., fluorescence resonance energy transfer) measure inhibition constants (), with reported values of 15 nM for optimized derivatives. Chirality is critical: the (1R,2R) isomer shows negligible activity .
Methodological Considerations
Q. What analytical techniques are essential for purity assessment?
- HPLC : Reverse-phase C18 column (5 µm, 4.6 × 250 mm) with UV detection at 254 nm. Purity ≥95% is required for biological assays.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (CHO; [M+H] = 207.1016) .
- Elemental Analysis : Carbon and hydrogen content must align with theoretical values (±0.3%) .
Q. How are reaction yields improved during cyclopropanation?
- Use of dirhodium catalysts (e.g., Rh(OAc)) under inert atmosphere (N/Ar).
- Slow addition of diazo compounds to avoid dimerization byproducts.
- Temperature control (−10°C to 0°C) minimizes side reactions, achieving yields up to 85% .
Data Contradictions and Resolutions
- Stereochemical Stability : Early reports suggested racemization under acidic conditions, but recent studies using chiral GC-MS confirm retention of configuration at pH 3–8 .
- Biological Activity : Discrepancies in IC values (e.g., 1.2 µM vs. 2.5 µM) arise from assay variations (e.g., buffer composition). Standardized protocols (e.g., 10% DMSO in PBS) are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
